
CCRIS 779
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCRIS 779: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a stereoisomeric compound known for its complex structure, which includes multiple fused benzene rings and an epoxide group. This compound is of significant interest in scientific research due to its potential biological activities and interactions with DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 779 typically involves multi-step organic reactions. One common method includes the epoxidation of benz(a)anthracene derivatives followed by dihydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide group, leading to the formation of diol derivatives.
Reduction: Reduction reactions can target the epoxide ring, converting it into a diol.
Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peracids and other oxidizing agents are commonly used for epoxidation.
Reducing Agents: Sodium borohydride and other reducing agents can be used for the reduction of the epoxide ring.
Catalysts: Transition metal catalysts are often employed to facilitate these reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, CCRIS 779 is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology
Biologically, this compound is studied for its interactions with DNA. It forms adducts with DNA, which can be used to understand the mechanisms of mutagenesis and carcinogenesis.
Medicine
In medicine, research focuses on the compound’s potential role in cancer development and its use as a biomarker for exposure to PAHs.
Industry
While its industrial applications are limited, the compound’s derivatives are explored for use in materials science and environmental monitoring.
Mechanism of Action
The mechanism by which CCRIS 779 exerts its effects involves its interaction with DNA. The compound forms covalent adducts with DNA, leading to structural changes that can result in mutations. These interactions are mediated by the epoxide group, which reacts with nucleophilic sites on the DNA.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another PAH with similar DNA-binding properties.
Benz(a)anthracene: The parent compound from which CCRIS 779 is derived.
Chrysene: A PAH with a similar structure but different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both dihydroxy and epoxide groups, which contribute to its distinct reactivity and biological interactions.
Q & A
Basic Research Questions
Q. How can researchers design experiments to assess CCRIS 779’s efficacy in PTEN-deficient cancer models?
- Methodological Answer : Utilize isogenic PTEN⁺/⁺ and PTEN⁻/⁻ cell lines (murine or human) to isolate PTEN-specific effects. Conduct dose-response assays (e.g., MTT or colony formation) and monitor apoptosis via flow cytometry (Annexin V/PI staining). Validate FRAP/mTOR pathway inhibition by measuring phosphorylated S6 ribosomal protein (p-S6) via Western blot. For in vivo validation, employ xenograft models with biweekly tumor volume measurements and post-treatment immunohistochemistry for p-S6 .
Q. What experimental controls are critical when studying this compound’s mechanism of action?
- Methodological Answer : Include PTEN⁺/⁺ cells as a comparator group to confirm PTEN status-dependent effects. Use rapamycin (mTOR inhibitor) as a positive control and vehicle-treated cells for baseline data. Normalize p-S6 levels to total S6 protein and validate Akt activation (e.g., p-Akt Ser473) to rule off-target effects. Replicate experiments across ≥3 biological replicates to ensure statistical robustness .
Q. How should researchers address variability in this compound sensitivity across cell lines?
- Methodological Answer : Perform genomic sequencing (e.g., CRISPR-Cas9 or siRNA) to confirm PTEN loss and rule out compensatory mutations (e.g., PI3KCA). Use phospho-proteomic arrays to identify aberrantly activated pathways (e.g., MAPK/ERK) in resistant lines. Combine this compound with pathway-specific inhibitors (e.g., MEK inhibitors) to test synthetic lethality .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound’s efficacy despite mTOR pathway inhibition?
- Methodological Answer : Investigate feedback loops (e.g., Akt reactivation via mTORC2) using phospho-specific antibodies. Conduct RNA-seq to identify compensatory transcriptional programs (e.g., hypoxia-inducible factors). Apply Bayesian network modeling to integrate multi-omics data and predict resistance nodes .
Q. How can researchers model this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?
- Methodological Answer : Use LC-MS/MS to quantify this compound plasma/tissue concentrations over time. Correlate drug levels with p-S6 suppression via longitudinal tumor biopsies. Apply nonlinear mixed-effects modeling (NONMEM) to estimate parameters like clearance and tumor penetration .
Q. What frameworks are suitable for prioritizing this compound combination therapies?
- Methodological Answer : Employ high-throughput drug screens (e.g., SynergyFinder) to identify synergistic partners (e.g., PARP inhibitors). Validate hits using 3D spheroid co-culture models mimicking tumor-stroma interactions. Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .
Q. Methodological & Analytical Considerations
Q. How to statistically analyze dose-response data for this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and use extra sum-of-squares F-test to compare curves across cell lines. For in vivo studies, apply mixed-effects models to account for inter-mouse variability .
Q. What bioinformatics tools are recommended for this compound pathway analysis?
- Methodological Answer : Use GSEA (Gene Set Enrichment Analysis) to identify enriched pathways in RNA-seq data. For phospho-proteomics, apply Ingenuity Pathway Analysis (IPA) to map kinase-substrate networks. Validate predictions with CRISPR knockout libraries targeting candidate genes .
Q. How to ensure reproducibility in this compound studies?
- Methodological Answer : Pre-register protocols on platforms like OSF. Adhere to MIAME guidelines for omics data and ARRIVE guidelines for in vivo experiments. Share raw data (e.g., deposited in GEO or PRIDE) and code (GitHub) for transparency .
Q. Hypothesis Development & Validation
Q. How to formulate a FINER-compliant research question for this compound studies?
- Methodological Answer : Apply the FINER criteria:
- Feasible : Use PTEN-null patient-derived organoids for translational relevance.
- Novel : Investigate this compound’s impact on tumor-infiltrating lymphocytes (TILs).
- Ethical : Exclude non-validated in silico predictions without experimental confirmation.
- Relevant : Align with NIH priorities for mTOR-targeted therapies .
Q. What validation steps are required when proposing this compound as a radiosensitizer?
Properties
CAS No. |
64937-39-9 |
---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChI Key |
QMVDCUCAPJTHNE-VSZNYVQBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
Synonyms |
[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.